3-Iodopindolol is a synthetic compound that belongs to the class of beta-adrenergic receptor antagonists. It is primarily used in scientific research to study the beta-adrenergic receptor system, particularly in the context of cardiovascular and neurological functions. The compound is an iodinated derivative of pindolol, which enhances its utility in radiolabeling and imaging studies.
3-Iodopindolol is derived from pindolol, which is a non-selective beta-adrenergic antagonist. The addition of iodine enhances its binding properties and facilitates its use as a radiotracer in various imaging techniques. This compound can be classified as a beta-blocker, specifically targeting beta-1 and beta-2 adrenergic receptors.
The synthesis of 3-iodopindolol typically involves the iodination of pindolol using chloramine-T as an oxidizing agent. The general procedure includes:
3-Iodopindolol participates in various chemical reactions primarily related to its interactions with beta-adrenergic receptors. Key reactions include:
The mechanism of action of 3-iodopindolol primarily involves its role as a competitive antagonist at beta-adrenergic receptors. Upon administration, it binds to these receptors, inhibiting their activation by endogenous catecholamines like epinephrine and norepinephrine. This blockade results in:
Data indicate that this compound can selectively inhibit receptor subtypes, providing insights into receptor function and signaling pathways involved in cardiovascular regulation .
3-Iodopindolol exhibits several notable physical and chemical properties:
Relevant data on its properties include melting point, boiling point, and pKa values, which are essential for understanding its behavior in biological systems.
3-Iodopindolol has several applications in scientific research:
3-Iodopindolol is defined by the molecular formula C₁₄H₁₉IN₂O₂ and a molecular weight of 374.22 g/mol [6]. Its IUPAC name is (2S)-1-[(3-Iodo-1H-indol-4-yl)oxy]-3-(isopropylamino)propan-2-ol, systematically describing its three key structural components:
The numbering follows standard IUPAC rules by prioritizing the indole ring as the parent hydrocarbon and treating the oxypropanol chain as a substituent [5]. The "3-iodo" prefix specifies iodine substitution at carbon 3 of the indole ring.
Table 1: Structural and Chemical Identifiers of 3-Iodopindolol
Property | Value/Descriptor | Source |
---|---|---|
Molecular Formula | C₁₄H₁₉IN₂O₂ | PubChem [6] |
Molecular Weight | 374.22 g/mol | CAS #76875-01-9 [6] |
IUPAC Name | (2S)-1-[(3-Iodo-1H-indol-4-yl)oxy]-3-(isopropylamino)propan-2-ol | Wikipedia [2] |
SMILES Notation | [¹²⁵I]c1c[nH]c2c1c(ccc2)OCC@HO | ChEMBL [6] |
Key Functional Groups | Indole, secondary alcohol, secondary amine, aryl iodide | Structural analysis [7] |
3-Iodopindolol contains one chiral center at carbon 2 of the propanol chain (highlighted in the SMILES string as [C@H]), resulting in two enantiomers. The biologically active form is the (S)-(-)-enantiomer, which exhibits optimal steric complementarity with β-adrenergic receptor binding pockets [6]. The compound lacks geometric (E/Z) isomers due to the absence of double bonds or ring systems restricting bond rotation [3]. The iodine atom at position 3 of the indole ring may be replaced by radioactive iodine-125 (¹²⁵I) to yield [¹²⁵I]Iodopindolol without altering stereochemistry [2] [4].
3-Iodopindolol was first synthesized in 1981 by Ezrailson, Garber, and colleagues as a high-affinity radioligand for β-adrenergic receptors. It emerged from structure-activity studies modifying the non-selective β-blocker pindolol (1-(1H-indol-4-yloxy)-3-(isopropylamino)propan-2-ol) by introducing iodine at position 3 of its indole ring. This halogenation enabled radioactive labeling with iodine-125 (¹²⁵I), creating a gamma-emitting probe suitable for receptor binding assays [2]. The design exploited iodine's similar van der Waals radius to methyl groups, minimizing steric disruption of receptor interactions while providing a convenient radiolabeling site [6].
[¹²⁵I]Iodopindolol revolutionized receptor mapping due to its high specific activity (up to 2200 Ci/mmol) and nanomolar affinity for β-adrenergic receptors (Kd ≈ 10–100 pM). Key milestones include:
Table 2: Historical Evolution of 3-Iodopindolol as a Receptor Probe
Year | Development Milestone | Significance |
---|---|---|
1981 | Initial synthesis and characterization [2] | First high-affinity ¹²⁵I-labeled β-adrenergic ligand |
1983–1990 | Validation in cardiac/brain tissue binding assays | Confirmed utility for Kd/Bmax quantification |
1995–2005 | Autoradiographic mapping in neurological disorders | Visualized β-receptor changes in Alzheimer's/Parkinson's |
2010–Present | Use in G protein-coupled receptor (GPCR) crystallography | Aided structural studies of β-adrenergic receptors |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0